10,11-Dihydrodibenzo[b,f]thiepine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12S |
|---|---|
Molecular Weight |
212.31g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H12S/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8H,9-10H2 |
InChI Key |
DBQYUWWOBWTUPV-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2SC3=CC=CC=C31 |
Canonical SMILES |
C1CC2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies for 10,11 Dihydrodibenzo B,f Thiepine and Its Derivatives
Strategies for the Construction of the Dibenzo[b,f]thiepine Ring System
The formation of the central seven-membered thiepine (B12651377) ring can be achieved through several synthetic approaches, including intramolecular cyclization reactions, ring-closing strategies, and rearrangement reactions.
Intramolecular Cyclization Approaches (e.g., Friedel-Crafts Reactions)
Intramolecular Friedel-Crafts reactions are a common method for constructing the dibenzo[b,f]thiepine skeleton. google.comwipo.int This approach typically involves the cyclization of a suitable precursor, such as a substituted 2-(phenylthio)benzoic acid derivative. For instance, 2-(3,5-dimethoxyphenylthio)benzylnitrile can be cyclized via an intramolecular Friedel-Crafts reaction to yield 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one. google.com This ketone can then be further modified, for example, by reduction of the ketone group to yield 10,11-dihydrodibenzo[b,f]thiepin derivatives. google.com The choice of cyclization agent, such as methanesulfonic acid or polyphosphoric acid, is crucial for the success of the reaction. google.com
Another example involves the Friedel-Crafts reaction of 10,11-dihydrodibenzo[b,f]thiepin-10-one with a 2-halogenopropionyl halide to introduce a propionic acid moiety. wipo.int This is a key step in the synthesis of 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid. wipo.int
A mild and efficient method for the synthesis of dibenzo[b,f]thiepin-10-one derivatives utilizes a polyphosphate ester (PPE) mediated cyclization of a seven-membered ring. researchwithrutgers.com
Ring-Closing Reactions and Heteroatom Incorporation
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various cyclic compounds, including those containing the dibenzo[b,f]thiepine core. researchgate.netwikipedia.orgorganic-chemistry.org This strategy often involves an Ullmann-type coupling to create a diaryl ether or sulfide (B99878) precursor containing two terminal alkene functionalities. researchgate.net Subsequent RCM, often catalyzed by Grubbs-type ruthenium catalysts, facilitates the formation of the seven-membered ring. researchgate.netorganic-chemistry.org
The incorporation of the sulfur heteroatom is a critical step in these syntheses. One method involves the reaction of ortho-lithiated aromatic aldehyde acetals with bis(phenylsulfonyl) sulfide to construct the necessary bis(aryl) sulfide precursors. nih.gov Another approach utilizes sulfur diimidazole in combination with bislithiated carbon fragments to efficiently construct chiral thiepines. nih.govrsc.org
Rearrangement Reactions in the Synthesis of Thiepinone Derivatives
Rearrangement reactions can be employed to synthesize specific derivatives of dibenzo[b,f]thiepinone. For example, a process for producing 2-(10,11-dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid involves a rearrangement reaction of a hydroxy acetal (B89532) derivative, which is formed from the initial Friedel-Crafts product. wipo.int
The Beckmann rearrangement, which converts an oxime to an amide, can also be a key step in the synthesis of complex molecules containing a piperidine (B6355638) ring fused to the dibenzo[b,f]thiepine system. masterorganicchemistry.comnih.gov
Stereoselective Synthesis of Chiral 10,11-Dihydrodibenzo[b,f]thiepine Derivatives
The synthesis of enantiomerically pure this compound derivatives is of significant interest due to the potential for stereospecific biological activity.
Enantioselective Approaches to Dihydrodibenzo[b,f]thiepine Frameworks
Several strategies have been developed for the enantioselective synthesis of the dihydrodibenzo[b,f]thiepine framework. One approach involves the use of chiral starting materials or reagents to introduce stereocenters early in the synthetic sequence. For instance, chiral thiepines can be constructed using sulfur diimidazole in combination with a variety of bislithiated carbon fragments derived from chiral precursors. nih.govrsc.org
Another strategy is the enantioselective desymmetrization of a symmetrical precursor. For example, a catalytic asymmetric desymmetrization of a symmetrical diketone can be a key step in constructing a chiral 5,6-α-aminoketone, which can then be further elaborated into the desired chiral dibenzo[b,f]thiepine derivative. nih.gov
Enantioselective intramolecular Heck-Matsuda reactions have also been developed for the synthesis of enantioenriched dihydrobenzofurans, dihydrobenzosulfones, and dihydroindoles, which are structurally related to the dibenzo[b,f]thiepine core. researchgate.net
Determination of Absolute Configuration in Chiral Derivatives
Once a chiral dibenzo[b,f]thiepine derivative has been synthesized, it is crucial to determine its absolute configuration. Several methods are available for this purpose. X-ray crystallography provides an unambiguous determination of the absolute configuration if a suitable single crystal can be obtained. nih.gov
Spectroscopic methods, particularly vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), are powerful tools for determining the absolute configuration of chiral molecules in solution. hebmu.edu.cnresearchgate.netnih.gov These techniques involve comparing the experimentally measured spectrum with the spectrum calculated for a known configuration using quantum chemical methods like time-dependent density functional theory (TDDFT). hebmu.edu.cnnih.gov
Advanced Functionalization of the this compound Nucleus
The functionalization of the this compound core can be achieved through a variety of chemical transformations, allowing for the introduction of diverse substituents on both the aromatic rings and the central seven-membered ring. These modifications are instrumental in tuning the molecule's properties.
Substitution Reactions at Aromatic and Bridgehead Positions
The aromatic rings of the this compound system are amenable to electrophilic substitution reactions, while the bridgehead positions (C10 and C11) offer unique opportunities for functionalization.
A common precursor for many derivatives is 10,11-dihydrodibenzo[b,f]thiepin-10-one. This ketone can be synthesized through the intramolecular Friedel-Crafts cyclization of 2-(phenylthiomethyl)benzoic acid using reagents like polyphosphoric acid. The resulting ketone at the 10-position serves as a versatile handle for further modifications. For instance, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride. google.com This hydroxyl group can then be further reacted, for example, by treatment with phosphorus tribromide to yield the corresponding bromo derivative. google.com
Substituents can also be introduced onto the aromatic backbone. For example, 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one can be synthesized and subsequently deprotected using reagents like pyridine (B92270) hydrochloride or boron tribromide to yield the corresponding dihydroxy derivative. wikipedia.org Furthermore, a propionic acid side chain can be introduced at the 2-position of 10,11-dihydrodibenzo[b,f]thiepin-10-one via a Friedel-Crafts reaction with a 2-halogenopropionyl halide. google.com
The ketone at the 10-position can also be converted to an oxime, which can then be acylated to introduce a variety of functional groups. researchgate.net Additionally, complex side chains can be introduced at the 10-position, as seen in the synthesis of compounds like 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-pyridinyl)piperazine. uni.lu
Here is a table summarizing selected substitution reactions:
Table 1: Substitution Reactions on the this compound Nucleus| Starting Material | Reagent(s) | Position of Substitution | Product |
|---|---|---|---|
| 10,11-Dihydrodibenzo[b,f]thiepin-10-one | Sodium borohydride | 10 | 10-Hydroxy-10,11-dihydrodibenzo[b,f]thiepine |
| 7,9-Dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one | Pyridine hydrochloride | 7, 9 | 7,9-Dihydroxy-10,11-dihydrodibenzo[b,f]thiepin-10-one |
| 10,11-Dihydrodibenzo[b,f]thiepin-10-one | 2-Halogenopropionyl halide | 2 | 2-(10,11-Dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid |
| 10,11-Dihydro-11-hydroxydibenzo[b,f]thiepin-3-carboxylic acid | Phosphorus tribromide | 11 | 11-Bromo-10,11-dihydrodibenzo[b,f]thiepin-3-carboxylic acid |
Derivatization of Side Chains and Exocyclic Groups
Once a functional group has been introduced onto the this compound scaffold, it can be further modified to create a wide array of derivatives.
A carboxylic acid group, for instance, can be esterified. The synthesis of methyl-10,11-dihydrodibenzo[b,f]thiepin-3-carboxylate is achieved by refluxing the corresponding carboxylic acid with ethanol (B145695) and sodium hydroxide, followed by acidification and then reaction with diazomethane. google.com This ester can then serve as a precursor for other functional groups.
Side chains containing nitrogen are also common. For example, 10-(2-Aminoethylamino)-8-methylsulfonyl-10,11-dihydrodibenzo(b,f)thiepin has been synthesized, demonstrating the introduction of a more complex, functionalized side chain at the 10-position. nih.gov Another example is the synthesis of 4-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-1-piperazineethanol, which features a piperazine (B1678402) ethanol moiety attached to the C10 position. uni.lu
These examples highlight the versatility of side-chain derivatization in expanding the chemical space of this compound derivatives.
Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the diversification of the this compound scaffold.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling amines with aryl halides or triflates. wikipedia.orgcapes.gov.br This reaction is highly valuable for introducing a wide range of amino groups onto the aromatic rings of the dibenzothiepine core, a transformation that can be challenging using classical methods. wikipedia.org The efficiency of this reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands. youtube.com
The Sonogashira coupling is another palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides, typically using a copper(I) co-catalyst. organic-chemistry.orgyoutube.com This reaction is instrumental in forming C(sp²)-C(sp) bonds, allowing for the introduction of alkynyl groups onto the dibenzothiepine skeleton. rsc.org These alkynyl groups can then be further elaborated, providing access to a diverse range of structures.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. This reaction is a robust and widely used method for the formation of C-C bonds. nih.govresearchgate.net It could be employed to introduce new aryl or alkyl substituents onto the aromatic framework of the this compound nucleus, starting from a halogenated derivative.
The application of these modern cross-coupling reactions significantly broadens the synthetic accessibility of complex this compound derivatives.
Table 2: Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification
| Reaction Name | Catalyst System | Bond Formed | Reactants |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium / Phosphine ligand | C-N | Aryl halide/triflate + Amine |
| Sonogashira Coupling | Palladium / Copper(I) | C-C (sp²-sp) | Aryl/vinyl halide + Terminal alkyne |
| Suzuki-Miyaura Coupling | Palladium / Base | C-C (sp²-sp²) | Aryl/vinyl halide + Organoboron compound |
Advanced Structural Elucidation and Conformational Analysis of 10,11 Dihydrodibenzo B,f Thiepine Systems
Comprehensive Spectroscopic Characterization
A multi-faceted spectroscopic approach is essential to fully delineate the structural and dynamic properties of 10,11-Dihydrodibenzo[b,f]thiepine systems.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural verification of this compound derivatives. The chemical shifts and coupling constants of the aromatic and aliphatic protons provide significant insight into the substitution patterns and the conformation of the seven-membered ring. For instance, in one study, the ¹H NMR spectrum of a dibenzo[b,f]thiepin (B8686691) derivative in deuterated chloroform (B151607) (CDCl₃) showed distinct signals for the aromatic protons in the range of δ 7.02-7.8 ppm. sphinxsai.com
Dynamic NMR (DNMR) studies are particularly valuable for investigating the conformational flexibility of the thiepine (B12651377) ring. The seven-membered ring in this compound can adopt various conformations, such as boat, twist-boat, and chair forms. The energy barriers for the interconversion between these conformers can be determined by analyzing the temperature-dependent changes in the NMR spectra. For certain derivatives, the activation energies for these conformational changes have been determined to be in the range of 11.5 to 16.2 kcal/mol. researchgate.net
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in making unambiguous assignments of all proton and carbon signals, especially in complex substituted derivatives. These techniques were crucial in elucidating the structures of regioisomers of dibenzo[e,h]azulenes derived from dibenzo[b,f]thiepin-10-one. researchgate.net For example, 1D selective ROESY NMR spectra have been used to assign the syn/anti structure of certain derivatives. researchgate.net
Table 1: Representative ¹H NMR Data for a Dibenzo[b,f]thiepine Derivative
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 7.02-7.8 | m |
| -NH | 10.5 | s |
Data sourced from a study on the synthesis of dibenzo[b,f] guidechem.comsigmaaldrich.comthiazepine-11-(10H)-one. sphinxsai.com
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For instance, the molecular weight of this compound is 212.31 g/mol . nih.gov
The fragmentation patterns observed in the mass spectrum offer valuable structural information. The cleavage of the seven-membered ring and the loss of specific substituents can help to identify the substitution pattern on the dibenzo[b,f]thiepine core. In the analysis of a derivative, (4R,5R)-2,2-Dimethyl-4,5-bis(3-fluorophenyl)-1,3-dioxolane, a fragment corresponding to [MH]⁺ − Ar (where Ar is an aryl group) was observed as the base peak (100% relative abundance), indicating a facile cleavage of the aryl substituent. rsc.org
Table 2: Predicted Collision Cross Section (CCS) Data for a Dibenzo[b,f]thiepine Derivative
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 374.16853 | 192.0 |
| [M+Na]⁺ | 396.15047 | 197.3 |
| [M-H]⁻ | 372.15397 | 198.6 |
Data for 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-pyridinyl)piperazine maleate (B1232345) (1:2). uni.lu
Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in this compound derivatives. The stretching and bending vibrations of C-H, C=C, C-S, and other bonds provide a molecular fingerprint. For example, the IR spectrum of Dibenzo[b,e]thiepin-11(6H)-one shows characteristic absorptions for the carbonyl group. nih.gov The structures of various synthesized compounds in one study were confirmed by their IR, ¹H NMR, and mass spectral analysis. sphinxsai.com
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The dibenzo[b,f]thiepine system contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV-Vis spectrum. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the conformation of the seven-membered ring. In a study of contorted hexabenzocoronene derivatives, the lowest energy feature in the solution UV-Vis spectrum was used to determine the S₀→S₁ transition. rsc.org
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound systems in the solid state. It allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the seven-membered ring and the packing of the molecules in the crystal lattice.
For example, the crystal structure of Dibenzo[b,e]thiepin-11(6H)-one revealed that the seven-membered thiepin ring adopts a distorted boat conformation. iucr.org The dihedral angle between the mean planes of the two fused benzene (B151609) rings was found to be 56.5 (1)°. iucr.org Such detailed structural information is invaluable for computational modeling and for understanding the intermolecular interactions that govern the solid-state properties of these compounds. The synthesis and chemistry of enantiomerically pure 10,11-dihydrodibenzo[b,f]thiepines have been reported, with molecular structures confirmed by X-ray crystallography. nih.gov
Table 3: Crystallographic Data for Dibenzo[b,e]thiepin-11(6H)-one
| Parameter | Value |
| Chemical formula | C₁₄H₁₀OS |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 14.6208 (11) |
| b (Å) | 4.3503 (3) |
| c (Å) | 16.9023 (13) |
| V (ų) | 1075.07 (14) |
| Z | 4 |
Data obtained at a temperature of 110 K. iucr.org
Elucidation of Thiepine Ring Conformation (e.g., Distorted Boat Conformation)
There is no specific experimental data from X-ray crystallography or NMR analysis for the thiepine ring conformation of this compound in the reviewed literature. However, studies on the closely related compound, Dibenzo[b,e]thiepin-11(6H)-one, have shown that its seven-membered thiepin ring adopts a distorted boat conformation. researchgate.netresearchgate.net This is a common feature for such tricyclic systems, and it is highly probable that this compound also exhibits a similar non-planar, boat-like conformation. This conformation is influenced by the fusion of the two benzene rings, which introduces significant steric strain that is alleviated by the puckering of the central thiepine ring.
Analysis of Intramolecular Torsion Angles and Bond Geometries
Detailed experimental data on the specific intramolecular torsion angles and bond geometries for this compound are not available in the public domain. For the related Dibenzo[b,e]thiepin-11(6H)-one, some torsion angles have been reported, indicating the degree of puckering in the thiepine ring. researchgate.net It is anticipated that the bond lengths and angles within the benzene rings of this compound would be typical for aromatic systems, while the C-S and C-C bond lengths and angles in the central thiepine ring would be consistent with those of a partially saturated heterocyclic system.
Table 1: Computed Geometric Parameters for this compound
While experimental data is lacking, computational models can provide an estimation of the molecular geometry. The following data is based on computational predictions and should not be considered as experimentally verified.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂S |
| Molecular Weight | 212.31 g/mol |
| XLogP3 | 4.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 0 |
| Exact Mass | 212.06597156 Da |
| Topological Polar Surface Area | 25.3 Ų |
| Data sourced from PubChem CID 1201735. nih.gov |
Examination of Supramolecular Assembly and Intermolecular Interactions
There are no specific studies detailing the supramolecular assembly and intermolecular interactions of this compound in the crystalline state. For related dibenzothiazepine derivatives, crystal structure analyses have revealed the presence of weak intermolecular interactions, such as C-H···N contacts and C-H···π interactions, which dictate the packing of the molecules in the crystal lattice. researchgate.net It is plausible that in the solid state, molecules of this compound would also be arranged in a manner that maximizes van der Waals forces and potentially weak C-H···π interactions between adjacent molecules.
Chemical Reactivity and Mechanistic Investigations of 10,11 Dihydrodibenzo B,f Thiepine
Mechanistic Studies of Rearrangement Reactions in Dihydrodibenzo[b,f]thiepinone Systems
Rearrangement reactions within dihydrodibenzo[b,f]thiepinone systems, which are ketones derived from the parent compound, are of significant interest for the synthesis of new derivatives. One notable example is the Beckmann rearrangement, which has been investigated using computational methods like Density Functional Theory (DFT). nih.gov These studies help in understanding the reaction pathways and the stability of intermediates, such as Meisenheimer complexes, which are stabilized by the aromatic rings. nih.gov The insights gained from these mechanistic studies are crucial for controlling the selectivity of the rearrangement to produce desired amides and lactams. nih.gov
Redox Chemistry: Reduction of Carbonyls and Sulfur Oxidation States
The redox chemistry of 10,11-dihydrodibenzo[b,f]thiepine and its derivatives is centered around the reduction of carbonyl groups and changes in the oxidation state of the sulfur atom. ncert.nic.instanford.edu The oxidation state of an atom in a molecule indicates the degree of its oxidation and is a key concept in understanding redox reactions. libretexts.orglibretexts.org Oxidation involves an increase in the oxidation number, typically through the loss of electrons, while reduction involves a decrease in the oxidation number, usually by gaining electrons. ncert.nic.in
In the context of dihydrodibenzo[b,f]thiepinone derivatives, the ketone group can be reduced to an alcohol. For instance, 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one can be reduced to the corresponding alcohol using sodium borohydride. google.com Further reduction can lead to the complete removal of the carbonyl group. google.com
The sulfur atom in the thiepine (B12651377) ring can exist in different oxidation states. stanford.edu The unoxidized sulfide (B99878) is the most common state. Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones, which can alter the biological activity of the molecule.
Table 1: Redox Reactions in Dihydrodibenzo[b,f]thiepine Derivatives
| Reactant | Reagent | Product | Reaction Type |
| 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-one | Sodium borohydride | 7,9-dimethoxy-10,11-dihydrodibenzo[b,f]thiepin-10-ol | Reduction of ketone |
| 7,9-dihydroxy-10,11-dihydrodibenzo[b,f]thiepin-10-one | Not specified | 10,11-dihydrodibenzo[b,f]thiepin-1,3-diol | Reduction (removal of ketone) |
Reactivity of the Sulfur Heteroatom within the Thiepine Ring
The sulfur atom in the this compound ring system displays unique reactivity. Compared to a simple diaryl sulfide like diphenylsulfide, the sulfur in this tricyclic structure is found to be unusually unreactive. nih.gov This reduced reactivity can be attributed to the rigid, boat-shaped conformation of the seven-membered thiepine ring, which may hinder the approach of reagents to the sulfur atom.
Despite this relative inertness, the sulfur atom can still participate in reactions. For example, it can be oxidized to form sulfoxides and sulfones, as mentioned previously. These oxidized derivatives are important for exploring the structure-activity relationships of related compounds.
Photochemical Reactivity and Excited State Transformations
The photochemical behavior of dibenzo[b,f]thiepine systems reveals interesting excited-state transformations. While specific studies on the parent this compound are limited in the provided results, related systems offer insights. For instance, dibenzo[b,f]arsepins, the arsenic-containing analogues, exhibit dual photoluminescence and a significant conformational change upon photoexcitation, leading to a planarization of the central ring in the lowest singlet excited state. researchgate.net This behavior is consistent with Baird's rule for aromaticity in the excited state. researchgate.net
Photochemical reactions, such as the De Mayo reaction, which involves the [2+2] photocycloaddition of a 1,3-dicarbonyl compound with an alkene, highlight the complex transformations that can occur in the excited state. nsf.gov Mechanistic investigations of such reactions often consider various pathways, including diradical, ionic, electron transfer, and excited-state intramolecular proton transfer (ESIPT) mechanisms. nsf.gov The specific pathway taken depends on the substrates and reaction conditions.
Kinetics and Thermodynamics of Substitution and Derivatization Reactions
The kinetics and thermodynamics of substitution and derivatization reactions of this compound are crucial for the synthesis of new analogues with potential therapeutic applications. The stability of the thiepine ring system is a key thermodynamic consideration. The fusion of benzene (B151609) rings generally imparts stability to the thiepine ring. thieme-connect.de
The synthesis of derivatives often involves multi-step sequences. For example, the synthesis of 7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol (B1649323) has been described, highlighting the practical aspects of preparing these complex molecules on a larger scale. researchgate.net Such syntheses require careful optimization of reaction conditions to achieve good yields and purity.
Computational and Theoretical Chemistry of 10,11 Dihydrodibenzo B,f Thiepine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like 10,11-Dihydrodibenzo[b,f]thiepine. These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity.
Electronic Structure: DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles. For instance, a geometry optimization of the related compound Dibenzo[b,e]thiepin-11(6H)-one using DFT at the B3LYP/6–31-G(d) level showed a calculated dihedral angle of 46.2° between the two benzene (B151609) rings. researchgate.net This value, while differing from the solid-state crystal structure, provides the minimum energy conformation of the molecule in a vacuum. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.
Table 1: Calculated Electronic Properties and Reactivity Descriptors from DFT. This table illustrates the typical electronic properties and reactivity descriptors that are determined using DFT calculations to predict the behavior of a molecule.
| Property/Descriptor | Significance |
| HOMO Energy | Indicates electron-donating capability. |
| LUMO Energy | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. researchgate.net |
| Ionization Potential | The energy required to remove an electron. |
| Electron Affinity | The energy released when an electron is added. |
| Electronegativity | The power of an atom to attract electrons to itself. |
| Chemical Hardness | Measures resistance to change in electron distribution. |
| Molecular Electrostatic Potential (MEP) | Maps charge distributions to identify sites for electrophilic and nucleophilic attack. |
Conformational Analysis through Molecular Mechanics and Dynamics Simulations
The three-dimensional structure of this compound is not planar. The central seven-membered thiepine (B12651377) ring imparts a distinct, flexible conformation that is crucial to its chemical properties.
Conformational Preferences: The central thiepine ring typically adopts a distorted "boat" conformation. researchgate.net This has been confirmed by X-ray crystallography on related structures, such as Dibenzo[b,e]thiepin-11(6H)-one, which revealed a dihedral angle of 56.5° between the mean planes of the two fused benzene rings. researchgate.net Computational methods, including both molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface of the molecule and identify stable conformers and the energy barriers between them.
Molecular Dynamics: Molecular dynamics simulations can model the movement of the atoms over time, providing insight into the flexibility of the tricyclic system. Studies using dynamic NMR on derivatives of dibenzothiepino youtube.comrsc.org fused heterocycles have determined the activation energies for the interconversion between different conformations. researchgate.net These experimental energy barriers, found to be between 11.5 and 16.2 kcal/mol, can be correlated with computational models to validate the theoretical potential energy surface. researchgate.net
Table 2: Comparison of Experimental and Computational Conformational Parameters for a Dibenzo[b,e]thiepin Derivative. This table highlights the synergy between experimental X-ray data and theoretical DFT calculations in defining molecular conformation.
| Parameter | Method | Value |
| Dihedral Angle (between benzene rings) | X-ray Crystallography | 56.5° |
| Dihedral Angle (between benzene rings) | DFT (B3LYP/6-31G(d)) | 46.2° |
| Activation Energy (Conformational Interconversion) | Dynamic NMR | ~11.5 - 16.2 kcal/mol |
Data for the dihedral angle is for Dibenzo[b,e]thiepin-11(6H)-one. researchgate.net Activation energy data is for related fused heterocycles. researchgate.net
Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data
Computational chemistry is instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data and the structural elucidation of new compounds.
NMR Spectroscopy: The conformation of the dibenzothiepine skeleton significantly influences its Nuclear Magnetic Resonance (NMR) spectra. Computational methods can predict NMR chemical shifts (¹H and ¹³C) for a given conformation. By averaging the predicted shifts over the Boltzmann population of low-energy conformers, a theoretical spectrum can be generated and compared with experimental results. This correlation is vital for assigning complex spectra, especially for elucidating the structures of different regioisomers, which has been accomplished using two-dimensional NMR techniques. researchgate.net
Vibrational Spectroscopy: DFT calculations are also used to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. The calculation of these frequencies for an optimized geometry allows for the assignment of specific vibrational modes to the experimental absorption bands. A hallmark of a true minimum energy structure in these calculations is the absence of any imaginary frequencies.
X-ray Crystallography: There is a strong synergy between computational modeling and single-crystal X-ray diffraction. Experimental X-ray data provides precise bond lengths and angles in the solid state. nih.gov These experimental values serve as a benchmark for validating the accuracy of the computational methods and basis sets used. As noted previously, the DFT-calculated geometry of a dibenzothiepin derivative showed good agreement with its crystal structure, confirming the distorted boat conformation. researchgate.net
Elucidation of Reaction Mechanisms and Transition State Structures
Understanding the pathways of chemical reactions is a fundamental goal of chemistry. Computational methods allow for the detailed exploration of reaction mechanisms, including the characterization of short-lived transition states that are often impossible to observe experimentally.
Locating Transition States: A transition state represents a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other directions. Computationally, transition state searches are performed using algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (available in software packages like Gaussian via QST2 or QST3 keywords). google.com A key confirmation of a valid transition state structure is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. google.com
Application to Dibenzothiepine Synthesis: The synthesis of the this compound core often involves an intramolecular cyclization reaction, such as a Friedel-Crafts type reaction. researchgate.net Computational chemistry can be applied to model this key step. By calculating the structures and energies of the reactant, the proposed transition state, and the product, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy, providing a theoretical measure of the reaction rate and allowing chemists to understand how different substituents might influence the ease of cyclization. For example, the mechanism of Ullmann ether formation, a reaction used in the synthesis of the related dibenzo[b,f]oxepine scaffold, could be studied computationally to map the reaction pathway and identify the rate-determining step. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
